(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolotriazole class, characterized by a fused thiazole-triazole core substituted with a 4-chlorophenyl group at position 2 and a 2-furylmethylene moiety at position 3. Its molecular formula is C₁₆H₁₀ClN₃O₂S, with a molecular weight of 351.8 g/mol. Preliminary studies suggest applications in medicinal chemistry, particularly in anticancer and antimicrobial research, though detailed pharmacological data remain under investigation .
Properties
Molecular Formula |
C15H8ClN3O2S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(5E)-2-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H8ClN3O2S/c16-10-5-3-9(4-6-10)13-17-15-19(18-13)14(20)12(22-15)8-11-2-1-7-21-11/h1-8H/b12-8+ |
InChI Key |
RTANQIQUZGPBQP-XYOKQWHBSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
Biological Activity
The compound (5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
- Molecular Formula: CHClNOS
- Molecular Weight: 355.81 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis typically involves several steps:
- Formation of the thiazolo-triazole core through cyclization.
- Introduction of the chlorophenyl and furylmethylene groups via substitution reactions.
- Optimization of reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this class of compounds. For instance:
- Cell Lines Tested: HCT-116 (colon cancer), T47D (breast cancer).
- IC Values:
- HCT-116: 6.2 µM
- T47D: 27.3 µM
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological activity is believed to stem from the compound's ability to interact with specific enzymes or receptors:
- Enzyme Inhibition: Possible inhibition of key enzymes involved in cellular metabolism.
- Receptor Modulation: Interaction with receptors could lead to altered signaling pathways affecting cell growth and survival.
Case Studies
-
Antimicrobial Efficacy: A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the C-5 position significantly enhanced antimicrobial activity.
Compound MIC (µg/mL) Compound A 15 Compound B 30 Compound C 10 - Anticancer Studies: In a comparative study with other thiazole derivatives, this compound exhibited superior activity against specific cancer cell lines.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness arises from its 2-furylmethylene and 4-chlorophenyl substituents. Below is a comparative table of key analogues:
Impact of Substituents on Properties
- 4-Chlorophenyl vs. Ethoxyphenyl : The chloro group increases hydrophobicity and enhances binding to hydrophobic enzyme pockets, whereas ethoxy improves solubility but reduces membrane permeability .
- 2-Furylmethylene vs. Benzylidene : The furan’s oxygen atom enables hydrogen bonding, unlike benzylidene derivatives, which rely on van der Waals interactions. This may explain the target compound’s higher selectivity in certain assays compared to 3-fluorobenzylidene analogues .
- Halogen Effects : Dichlorophenyl derivatives (e.g., ) exhibit enhanced steric bulk and electronic effects, often correlating with increased potency but reduced metabolic stability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
